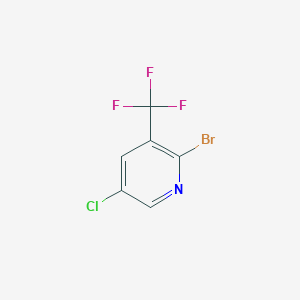

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQVCXJOIDBNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine safety and handling

Technical Safety & Handling Guide: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Executive Summary: The Scaffold & The Risk

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is a high-value heterocyclic intermediate used extensively in the synthesis of kinase inhibitors and next-generation agrochemicals.[1][2][3] Its utility lies in its orthogonal reactivity : the 2-bromo position is primed for lithium-halogen exchange or palladium-catalyzed coupling, while the 3-trifluoromethyl group provides critical lipophilicity and metabolic stability to the final pharmacophore.[1][2]

Critical Isomer Warning: Researchers must verify the CAS number before use.[1][2][3]

-

Target Compound: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 1256820-00-4 )[1][2][3][4][5][6]

-

Common Isomer: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS: 75806-84-7) Confusion between these isomers leads to failed synthesis and potential safety hazards due to differing reactivity profiles.[1][2][3]

Hazard Profiling & GHS Classification

While often classified as an "Irritant" in preliminary screens, halogenated pyridines possess lipophilic properties that facilitate dermal absorption.[1][2][3] Treat this compound as a potential sensitizer and systemic toxicant .[1][2][3]

Table 1: GHS Classification & Hazard Statements

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][3] |

Toxicological Insight: The trifluoromethyl group increases the compound's lipophilicity (LogP ~3.4), enhancing its ability to penetrate the stratum corneum.[1][2][3] Unlike simple inorganic acids, this irritation is not just surface-level; it can lead to delayed hypersensitivity.[1][2]

Strategic Engineering Controls

Standard laboratory coats are insufficient.[1][2][3] The handling strategy must prioritize containment and permeation resistance .[1][2][3]

A. Containment Hierarchy

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Weighing must be performed inside the hood or a vented balance enclosure.[1][2][3]

-

Inert Atmosphere: For synthesis involving lithiation or organometallics, a glovebox or Schlenk line (Argon/Nitrogen) is mandatory.[1][2][3]

B. Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Technical Rationale |

| Gloves (Splash) | Nitrile (Double-gloved) | Minimum thickness 0.11 mm.[1][2][3] Change immediately upon contamination.[1][2][3] |

| Gloves (Immersion) | Silver Shield / 4H | Laminate film prevents permeation of halogenated aromatics better than standard nitrile.[2][3] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of vapors bypassing side shields.[2][3] |

| Respiratory | P100 + OV Cartridge | Only required if working outside a fume hood (e.g., spill cleanup).[2][3] |

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: This compound often exists as a low-melting solid or viscous oil, making static charge and adhesion problematic.[1][2][3]

-

Prepare: Place a secondary containment tray inside the fume hood.

-

Anti-Static: Use an anti-static gun on the spatula and weighing boat if the solid is fluffy.[1][2][3]

-

Transfer:

-

Decon: Wipe the balance area with a tissue soaked in acetone, then dispose of the tissue as solid hazardous waste.[1][2][3]

Protocol B: Reaction Setup (Lithium-Halogen Exchange)

Context: The 2-bromo position is highly reactive toward n-butyllithium (n-BuLi).[1][2][3] The presence of the 3-CF3 group activates the ring, making it susceptible to "halogen dance" (isomerization) if temperatures are not strictly controlled.[1][2]

Step-by-Step Workflow:

-

Drying: Flame-dry a 2-neck round bottom flask (RBF) under vacuum; backfill with Argon (3 cycles).

-

Solvent: Add anhydrous THF (tetrahydrofuran) via cannula.[1][2][3]

-

Cooling: Cool the bath to -78°C (Dry Ice/Acetone). Crucial: Internal temperature must reach -78°C before reagent addition.[1][2]

-

Addition: Add 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine. Ensure full dissolution.

-

Lithiation: Add n-BuLi dropwise over 15 minutes.

-

Quenching: Add the electrophile at -78°C. Allow to warm only after the quench is complete.

Visualization: Safety & Emergency Logic

Figure 1: Handling Decision Matrix

A logical flow for determining safety requirements based on experimental intent.

Caption: Decision matrix for determining engineering controls based on physical state and reaction type.

Figure 2: Emergency Spill Response Workflow

Self-validating loop for managing spills of halogenated aromatics.

Caption: Protocol for containment and disposal of spills. Do NOT use water to flush.[1][2][3]

Waste Management

-

Segregation: Do not mix with strong oxidizers or acids.[1][2][3]

-

Labeling: Must explicitly state "Contains Fluorinated/Chlorinated Pyridine."[1][2][3]

-

Rationale: Halogenated compounds require high-temperature incineration (>1100°C) to prevent the formation of dioxins and to ensure complete destruction of the trifluoromethyl moiety.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2736237, 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (Isomer Reference).[1][2][3] Retrieved from .[1][2]

-

Sigma-Aldrich (2025). Safety Data Sheet: Pyridine Derivatives.[1][2][3] Retrieved from .[1][2]

-

CymitQuimica. 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine CAS 1256820-00-4 Product Data. Retrieved from .[1][2][3]

-

Schlosser, M. (2005). The "Halogen Dance" Reaction on Pyridines.[1][2][3] Angewandte Chemie International Edition.[1][2] (General reference for lithiation risks of halogenated pyridines).

Sources

- 1. 626-89-1[Isohexanol 98%(GC)]- Jizhi Biochemical [acmec.com.cn]

- 2. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cacheby.com [cacheby.com]

- 5. 508186-14-9,1-[2,3-Di(2-thienyl)-6-quinoxalinyl]-3-(2-methoxyethyl)urea-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. CAS 1256820-00-4: 2-BROMO-5-CHLORO-3-(TRIFLUOROMETHYL)PYRI… [cymitquimica.com]

Commercial Availability & Technical Guide: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

[1]

Executive Summary

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 1256820-00-4 ) is a high-value heterocyclic building block used primarily in the development of agrochemicals (SDHI fungicides) and small molecule kinase inhibitors.[1] Its commercial availability is currently classified as Tier 2 (Specialty/Make-on-Demand) , meaning few suppliers hold bulk stock (kg+), while gram-scale quantities are available from specialized catalogs.

CRITICAL ADVISORY: Researchers must exercise extreme caution regarding regioisomer confusion . The commercially dominant isomer is 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7). Vendors often cross-list these isomers or use ambiguous nomenclature. Verification by CAS number and 1H-NMR is mandatory upon receipt.

Part 1: Commercial Availability & Sourcing Intelligence

Identity Verification

To ensure procurement of the correct scaffold, use the following identifiers. The "Trap" isomer is listed to help you exclude incorrect search results.

| Feature | Target Compound | Common "Trap" Isomer |

| Structure | 2-Br, 5-Cl, 3-CF3 | 2-Br, 3-Cl, 5-CF3 |

| CAS Number | 1256820-00-4 (Primary)887267-92-1 (Secondary) | 75806-84-7 |

| Availability | Low / Specialty | High / Commodity |

| Typical Price | High (~$400/10g) | Moderate (~$50/10g) |

| Key Reactivity | C2-Br (Highly Activated by C3-CF3) | C2-Br (Moderately Activated) |

Supplier Landscape

The supply chain for this specific isomer is fragmented. Major catalog houses often list it as a "virtual" inventory item, meaning they source it from smaller boutique synthesis labs in China or India upon order.

Recommended Sourcing Strategy:

-

Primary Tier (Stock Likely): Sigma-Aldrich (Product #1256820-00-4), CymitQuimica, BLD Pharm.

-

Secondary Tier (Lead Time 2-4 Weeks): RHAWN, Ambeed, Enamine.

-

Bulk Procurement (>100g): Requires a Custom Manufacturing Organization (CMO). Recommended route is the Sandmeyer reaction from 2-amino-5-chloro-3-(trifluoromethyl)pyridine.

Quality Control Specifications

Upon receipt, the material must meet these minimum specifications to ensure reproducibility in downstream couplings.

-

Purity (HPLC): ≥ 97.0% (Area %).

-

Impurity Profile: Must be free of the 2,5-dichloro analog (result of incomplete bromination) and the regioisomer (75806-84-7).

-

Appearance: Low-melting solid or viscous oil (dependent on purity/temperature).

-

Storage: 2-8°C under Argon (Light Sensitive).

Part 2: Technical Utility & Reactivity Profile

The "Orthogonal Halogen" Advantage

This scaffold is prized for its chemoselectivity . The molecule presents two halogen handles with vastly different electronic environments:

-

C2-Bromo: Extremely electrophilic due to the adjacent ring nitrogen and the strong electron-withdrawing effect of the ortho-trifluoromethyl group (

and ortho-effect). It reacts rapidly in SNAr and Pd-catalyzed couplings at room temperature. -

C5-Chloro: Deactivated and sterically accessible. It remains inert under conditions that functionalize C2, allowing for sequential cross-coupling workflows.

Reactivity Workflow Visualization

The following diagram illustrates the logical flow for functionalizing this scaffold, highlighting the selectivity between the C2 and C5 positions.

Figure 1: Chemoselective functionalization map. The C2-bromide is the primary reactive site, enabling high-yield modifications before addressing the C5-chloride.

Part 3: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

This protocol selectively engages the C2-Br bond while leaving the C5-Cl bond intact for future elaboration.

Rationale: The electron-deficient nature of the pyridine ring at C2 facilitates oxidative addition of Pd(0) even with mild ligands. Reagents:

-

Substrate: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.1 eq)

-

Catalyst:

(3 mol%) -

Base:

(2.0 M aq, 3.0 eq) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane and aqueous

. -

Reaction: Stir vigorously at 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent oxidative addition at the C5-Cl bond.

-

Monitoring: Monitor by LCMS. The bromide (M+2 pattern) should disappear, replaced by the product mass. The chloride isotope pattern (M/M+2 ratio 3:1) must be preserved.

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis via Sandmeyer (If Commercial Stock is Unavailable)

If the specific isomer cannot be sourced, it can be synthesized from the corresponding amine.

Precursor: 2-Amino-5-chloro-3-(trifluoromethyl)pyridine (Often more available).

Reagents:

-

Dissolve

in anhydrous MeCN at 0°C. -

Add

dropwise. -

Add the amine precursor slowly.

-

Warm to RT and stir for 2 hours.

-

Safety Note: This generates diazonium intermediates; conduct behind a blast shield.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

Sources

Executive Summary: The Fluorine Effect on Heterocycles

Electronic Properties of Trifluoromethylpyridines: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Process Scientists. Focus: Electronic perturbations, physicochemical descriptors, and reactivity profiles.

Trifluoromethylpyridines represent a privileged scaffold in modern drug discovery. The strategic introduction of a trifluoromethyl (–CF

Key Technical Value:

-

Electronic Deactivation: The –CF

group acts as a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy, thereby activating the ring toward nucleophilic attack.[1] -

Basicity Modulation: It dramatically reduces the pKa of the pyridine nitrogen, altering hydrogen bond acceptor (HBA) capability and solubility profiles.[1]

-

Metabolic Shielding: The C–F bond strength (approx. 116 kcal/mol) and steric bulk block oxidative metabolism at sensitive sites.[1]

The Electronic Landscape

Inductive vs. Mesomeric Effects

The –CF

-

Hammett Substituent Constants: The electron-withdrawing nature is quantified by Hammett constants (

).[1]

Dipole Moment Vector Analysis

The net dipole moment is a vector sum of the pyridine ring dipole (pointing toward N) and the –CF

-

2-CF

-Pyridine: Vectors are at an acute angle (~60°), reinforcing each other. Result: High Dipole Moment (~4.0–4.5 D).[1] -

3-CF

-Pyridine: Vectors are at ~120°. Result: Moderate Dipole Moment. -

4-CF

-Pyridine: Vectors are opposed (~180°). Result: Low Net Dipole Moment (~1.0–1.6 D).[1]

Physicochemical Descriptors

The following table synthesizes estimated and experimental data to guide scaffold selection.

Table 1: Electronic and Physical Properties of Trifluoromethylpyridines

| Isomer | Hammett | Est.[1][2] pKa (Conjugate Acid)* | LogP (approx) | Electronic Character | Primary Reactivity |

| Pyridine (Ref) | 0.00 | 5.23 | 0.65 | Electron Deficient | Electrophilic at C2/C4 |

| 2-CF | N/A (Ortho) | ~0.5 – 1.0 | 1.6 | Highly Deficient (N-adjacent) | |

| 3-CF | 0.43 | ~2.6 – 2.8 | 1.7 | Moderately Deficient | Metallation (C2/C4) |

| 4-CF | 0.54 | ~2.0 – 2.2 | 1.7 | Symmetrically Deficient |

*Note: pKa values are estimated based on Hammett shifts (

Reactivity Profile & Synthetic Logic

The reactivity of trifluoromethylpyridines is dictated by the interplay between the inherent electron deficiency of the pyridine ring and the additional withdrawal from the –CF

Nucleophilic Aromatic Substitution ( )

The –CF

-

Regioselectivity Rule: Nucleophiles attack positions ortho or para to the ring nitrogen (C2/C4).[1] The –CF

group further activates positions ortho or para to itself. -

Case Study (4-CF

): In 2-halo-4-trifluoromethylpyridine, the C2 halogen is highly labile due to the cumulative EWG effect of the nitrogen and the para-CF

Site-Selective Metallation (C-H Activation)

When

-

Directed Ortho Metalation (DoM): The pyridine nitrogen can direct lithiation to C2.[1] However, the acidity of the C-H bonds is modified by the –CF

group. -

3-CF

-Pyridine: Lithiation typically occurs at C2 (the "most acidic" proton due to inductive stabilization by both N and CF

Radical Functionalization (Minisci-Type)

Protonated trifluoromethylpyridines are excellent substrates for radical addition.[1]

-

Mechanism: Nucleophilic alkyl radicals attack the most electron-deficient positions (C2/C4).[1]

-

Effect: The –CF

group lowers the LUMO, increasing the rate of radical addition compared to non-fluorinated pyridines.

Visualizing Reactivity Logic

The following diagram illustrates the decision matrix for functionalizing trifluoromethylpyridines based on electronic rules.

Figure 1: Decision tree for selecting synthetic pathways based on the electronic activation provided by the trifluoromethyl group.

Experimental Protocols

Protocol A: Regioselective of 2-Chloro-4-(trifluoromethyl)pyridine

Rationale: The C2 position is activated by the ring nitrogen and the meta effect of the CF

-

Reagents: 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv), Morpholine (1.2 equiv), K

CO -

Procedure:

-

Charge a reaction vial with the pyridine substrate and K

CO -

Add DMSO and stir to create a suspension.

-

Add morpholine dropwise at RT.

-

Heat to 80 °C for 4 hours. (Monitor by HPLC/TLC).

-

Workup: Dilute with water, extract with EtOAc.

-

-

Validation: The product should show a shift in the proton NMR at the C3 position due to the loss of the shielding Cl and addition of the amine.

Protocol B: C-H Trifluoromethylation of Pyridine (Inverse Strategy)

Rationale: Introducing the CF

-

Reagents: Pyridine (1.0 equiv), Sodium Triflinate (Langlois Reagent, 3.0 equiv), t-BuOOH (3.0 equiv), CH

Cl -

Procedure:

-

Cool the biphasic mixture to 0 °C.

-

Add t-BuOOH slowly.

-

Stir vigorously at RT for 12-24h.

-

Mechanism: Generation of

radical which attacks the electron-deficient heterocycle. -

Note: This often yields a mixture of regioisomers (C2/C4) which must be separated.[1]

-

References

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link[1]

-

Schlosser, M. "Pyridine elaboration through organometallic intermediates: regiochemical control and completeness." Chemical Society Reviews, 2007. Link

-

Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles." PNAS, 2011. Link[1]

- Luzhetskii, A. V., et al. "Electronic effects of the trifluoromethyl group." Russian Chemical Reviews, 2008.

-

PubChem Compound Summary. "2-Fluoro-3-(trifluoromethyl)pyridine." National Center for Biotechnology Information. Link[1]

Sources

Technical Guide: Research Frontiers for 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Executive Summary

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 75806-84-7) represents a "privileged scaffold" in modern organic synthesis. Its value lies in its orthogonal reactivity : the molecule presents three distinct vectors for modification—a highly reactive bromine at C2, a metabolically stable trifluoromethyl group at C3, and a less reactive chlorine at C5. This guide outlines the primary research areas for this intermediate, focusing on its utility in sequential cross-coupling for pharmaceutical and agrochemical discovery.

Section 1: Chemo-Structural Analysis & Reactivity Profile

To effectively utilize this molecule, researchers must understand the electronic and steric forces at play.

The Electronic Landscape

The pyridine ring is electron-deficient (

-

C2 Position (The "Hot" Spot): The inductive effect of the ring nitrogen, combined with the strong electron-withdrawing nature of the ortho

group, makes the C2-Br bond highly susceptible to Nucleophilic Aromatic Substitution ( -

C5 Position (The "Warm" Spot): The C5-Cl bond is less activated. It typically remains inert under mild conditions used to functionalize C2, allowing for site-selective transformations.

-

C3 Position (The Lipophilic Anchor): The

group is generally chemically inert but critical for biological activity, increasing lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at this position.

Reactivity Map (DOT Visualization)

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization potential.

Section 2: Primary Research Areas

Research Area A: Sequential Cross-Coupling (The "Halogen Dance")

The most immediate application is the construction of non-symmetrical bi-aryl and tri-aryl systems. Research focuses on optimizing catalyst systems that can exclusively couple the C2-Br without touching the C5-Cl.

-

Current Challenge: Preventing "scrambling" or bis-coupling when using highly active catalysts (e.g., Pd-RuPhos).

-

Solution Strategy: Use mild bases (

instead of

Research Area B: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a core linker.

-

Vector 1 (C2): Introduction of a solubility-enhancing group (e.g., piperazine).

-

Vector 2 (C5): Introduction of the "warhead" or target-binding motif (e.g., aryl sulfonamide).

-

Result: A library of compounds with fixed lipophilicity (

) but variable binding domains.

Research Area C: Agrochemical Bioisosteres

The 3-trifluoromethylpyridine moiety is a proven pharmacophore in herbicides (e.g., Fluazifop analogs) and insecticides (Flonicamid analogs).

-

Research Focus: Replacing the phenyl ring of existing pesticides with this pyridine scaffold to improve water solubility (via the pyridine N) while maintaining lipophilicity (via

).

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C2-Selective)

Objective: Couple an aryl boronic acid to C2 without affecting C5.

Reagents:

-

Substrate: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) — Note: Use tetrakis for selectivity; active Buchwald precatalysts may cause bis-coupling. -

Base:

(2M aqueous, 2.0 equiv) -

Solvent: DME/Water (4:1)

Step-by-Step:

-

Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Evacuate and backfill with

(3 cycles). Why: Oxygen poisons Pd(0) and promotes homocoupling. -

Solvation: Add degassed solvent and base.

-

Reaction: Stir at 60°C for 4–6 hours. Control: Do not exceed 80°C to preserve the C5-Cl bond.

-

Validation (TLC/LCMS): Monitor for the disappearance of the starting material (

min). The product should appear as a single peak. If bis-coupling (C2+C5) is observed, lower temperature to 40°C. -

Workup: Dilute with EtOAc, wash with brine, dry over

.

Protocol 2: Nucleophilic Aromatic Substitution ( )

Objective: Introduce an amine at C2.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Morpholine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA -

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

-

Dissolve substrate in MeCN.

-

Add base and amine.[2]

-

Heat to 50°C . Note: The electron-withdrawing

makes C2 highly electrophilic; high temperatures (>100°C) are rarely needed and may cause degradation. -

Validation: Reaction is typically complete in <2 hours. Confirm by LCMS (Mass shift:

).

Section 4: Synthetic Workflow Visualization

This diagram illustrates the logical flow for creating a library of 2,5-disubstituted pyridines.

Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

Section 5: Safety & Handling

-

Hazards: As a halogenated pyridine, this compound is likely a skin and eye irritant. The

group ensures high lipophilicity, meaning it can penetrate skin easily. -

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitivity is common for brominated pyridines; use amber vials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736237, 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Schlosser, M., et al. (2003).Site-selective functionalization of halogenated pyridines.

-

Journal of Agricultural and Food Chemistry (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (Contextual grounding for agrochemical applications). Retrieved from [Link]

Sources

Methodological & Application

protocol for palladium-catalyzed cross-coupling of trifluoromethylpyridines

Application Note: Optimizing Pd-Catalyzed Cross-Coupling Architectures for Trifluoromethylpyridine Scaffolds

Strategic Overview: The Electronic & Coordinative Paradox

Trifluoromethylpyridines represent a "privileged scaffold" in medicinal chemistry, offering a unique combination of lipophilicity and metabolic stability. However, they present a dual challenge in palladium catalysis that often leads to stalled reactions or low yields:

-

The "Pyridine Problem" (Catalyst Poisoning): The pyridine nitrogen is a potent Lewis base.[1] In standard catalytic cycles, it competitively binds to the electropositive Pd(II) center, displacing the phosphine ligand and forming an inactive Pd(L)(Pyridine)X "sink."

-

The "Fluorine Effect" (Electronic Deactivation): The

group is strongly electron-withdrawing (

Core Directive: To succeed, the catalyst system must be designed to be sterically bulky enough to prevent N-coordination but electron-rich enough to facilitate the catalytic cycle.

Mechanistic Architecture & Visualization

The following diagram illustrates the standard catalytic cycle versus the "Death Loop" of catalyst poisoning.

Caption: Figure 1. The Catalytic Cycle highlighting the "Poisoning Shunt" (Red) where pyridine nitrogen coordinates to Pd(II), arresting the cycle. Bulky ligands prevent this pathway.[2]

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Scope: Coupling of 2-chloro-4-(trifluoromethyl)pyridine with aryl boronic acids. Challenge: 2-halopyridines are notoriously difficult due to the proximity of the Nitrogen to the reaction center.

Experimental Design Logic

-

Ligand: SPhos or XPhos . These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and extremely bulky (preventing the pyridine nitrogen from binding to Pd).

-

Base: Potassium Phosphate (

) . Carbonate bases often require water/alcohol which can lead to protodeboronation of the boronic acid partner. Anhydrous phosphate is superior for sensitive substrates. -

Solvent: 1,4-Dioxane (anhydrous). High boiling point allows thermal reversion of any N-bound off-cycle species.

Step-by-Step Protocol

-

Pre-Complexation (The "Self-Validating" Step):

-

In a glovebox or under Argon flow, charge a reaction vial with

(1.0 mol%) and SPhos (2.0 mol%). -

Add 1 mL of anhydrous Dioxane. Stir at RT for 5 minutes.

-

Validation: The solution should turn from orange to a clear/pale yellow, indicating the formation of the active

species. If black precipitate forms, oxygen was present; abort.

-

-

Substrate Loading:

-

Add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv, e.g., 1.0 mmol).

-

Add Aryl Boronic Acid (1.5 equiv).

-

Add finely ground, anhydrous

(2.0 equiv).

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 100°C for 2-4 hours.

-

Note: Do not exceed 110°C; thermal decomposition of the

-pyridine (fluoride extrusion) can occur at extreme temperatures.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc. Filter through a celite pad to remove palladium black and salts.

-

Wash with water (x1) and brine (x1).

-

Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

-

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Scope: Amination of 2-chloro-3-(trifluoromethyl)pyridine.

Challenge: The steric bulk of the

Experimental Design Logic

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These are "Generation 3/4" Buchwald ligands designed specifically to handle heteroaryl chlorides.

-

Pre-catalyst: Use Pd-G3-BrettPhos or Pd-G3-RuPhos palladacycles.

-

Why? Generating the active catalyst in situ from

is inconsistent with electron-deficient pyridines. Pre-catalysts guarantee a 1:1 Pd:Ligand ratio and immediate activation.

-

-

Base: Sodium tert-butoxide (NaOtBu) or

.-

Caution: Strong alkoxide bases can attack the

group (hydrolysis). If the substrate is sensitive, switch to the weaker

-

Step-by-Step Protocol

-

Charge:

-

To a dried vial equipped with a stir bar, add Pd-G3-BrettPhos (2.0 mol%).

-

Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 mmol).

-

Add Primary Amine (1.2 mmol).

-

Add NaOtBu (1.4 mmol). (Use glovebox for alkoxide handling).

-

-

Solvent & Activation:

-

Add anhydrous Toluene or Dioxane (concentration 0.2 M).

-

Sparge with Nitrogen for 2 minutes.

-

-

Execution:

-

Heat to 80°C .

-

Monitoring: Check LCMS at 1 hour.

-

Self-Validation Check: If starting material remains but the product is not forming, and you see a mass corresponding to Substrate + H (dehalogenation), the reaction is "starved" of amine or the catalyst has died. Add 1 mol% more catalyst.

-

Decision Matrix for Optimization

Use this flow to select the correct architecture for your specific

Caption: Figure 2. Ligand Selection Decision Tree based on substrate topology and bond type.

Data Summary: Ligand Performance Comparison

The following table summarizes expected yields based on literature precedents for 2-chloro-CF3-pyridines (the most challenging substrate class).

| Ligand | Class | Yield (Suzuki) | Yield (Buchwald) | Notes |

| PPh3 | Standard | < 10% | 0% | Fails due to N-coordination poisoning. |

| dppf | Bidentate | 40-60% | 20-30% | Moderate success; often requires high catalyst loading (5-10%). |

| SPhos | Biaryl Phosphine | 85-95% | N/A | Gold standard for Suzuki at 2-position. |

| XPhos | Biaryl Phosphine | 80-90% | 60-70% | Excellent general purpose; good for chlorides. |

| BrettPhos | Biaryl Phosphine | N/A | 90-99% | Best for primary amines; highly selective. |

| RuPhos | Biaryl Phosphine | N/A | 88-95% | Best for secondary amines and bulky substrates. |

References

-

BenchChem. Catalyst Poisoning in Reactions with Pyridine Substrates. (2025).[1][3][4] Link

-

BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (2025).[1][3][4] Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

-

Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007. Link

-

Grasa, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides." Journal of Organic Chemistry, 2001.[5] Link

Sources

Application Note: High-Fidelity Lithiation of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Executive Summary & Chemical Logic

This guide details the experimental protocol for the lithiation of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine . This specific scaffold is a high-value intermediate in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals.[1]

The Mechanistic Challenge

The substrate presents a unique competition between Lithium-Halogen Exchange and Directed ortho-Metalation (DoM) .

-

Target Reaction (Kinetic Control): Lithium-Bromine (Li/Br) exchange at the C2 position. This is driven by the weakness of the C-Br bond relative to C-H bonds and the stabilization of the resulting carbanion by the adjacent nitrogen lone pair.

-

Competing Reaction (Thermodynamic Control): Deprotonation at the C4 or C6 positions.

-

C4-H Acidity: The proton at C4 is flanked by two strong electron-withdrawing groups (EWGs): the -Cl at C5 and the -CF3 at C3. This makes C4-H significantly acidic (

estimated < 25). -

C6-H Acidity: The proton at C6 is adjacent to the ring nitrogen and the -Cl group.

-

Strategic Solution: To exclusively favor Li/Br exchange at C2, the reaction must be conducted under strict kinetic control using cryogenic conditions (-78 °C) and a non-nucleophilic, non-basic solvent (THF). The use of

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways and the required control to achieve the desired C2-lithiation.

Caption: Kinetic preference for C2-lithiation vs. thermodynamic C4-deprotonation. Temperature control prevents isomerization.

Detailed Experimental Protocol

Reagents & Equipment Preparation

Safety Note:

| Component | Specification | Purpose |

| Substrate | 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (>98%) | Starting Material |

| Reagent | Lithiating Agent | |

| Solvent | Tetrahydrofuran (THF), Anhydrous, Inhibitor-free | Reaction Medium (Coordinating solvent stabilizes Li-species) |

| Quench | Electrophile (e.g., DMF, CO2, Borate) | Trapping Agent |

| Cryogen | Dry Ice / Acetone bath | Maintains -78°C |

Step-by-Step Procedure

Step 1: System Inertization

-

Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a temperature probe (internal thermometer), and a pressure-equalizing addition funnel.

-

Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

-

Maintain a positive pressure of Argon throughout the experiment.

Step 2: Substrate Solubilization

-

Charge the RBF with 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 equiv).

-

Add Anhydrous THF via syringe/cannula to achieve a concentration of 0.1 M to 0.2 M.

-

Note: Dilution helps control exotherms.

-

-

Cool the solution to -78 °C using a dry ice/acetone bath. Allow the internal temperature to stabilize (approx. 15 mins).

Step 3: Lithiation (The Critical Step)

-

Charge the addition funnel with

-BuLi (1.05 to 1.1 equiv). -

Dropwise Addition: Add

-BuLi slowly over 15–20 minutes.-

Critical Parameter: Monitor the internal temperature. Do not allow T > -70 °C.

-

Observation: A color change (often to yellow or orange) indicates the formation of the pyridyl-lithium species.

-

-

Aging: Stir the mixture at -78 °C for 30 to 45 minutes .

-

Why? This ensures complete Li/Br exchange. Extending beyond 1 hour risks scrambling (isomerization) to the C4 position.

-

Step 4: Electrophile Trapping

-

Dissolve the Electrophile (1.2 – 1.5 equiv) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid).

-

Add the Electrophile solution dropwise to the reaction mixture at -78 °C.

-

Warm-up: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C or Room Temperature (RT) depending on the specific electrophile's reactivity.

Step 5: Quench & Workup

-

Quench the reaction with Saturated Ammonium Chloride (

) solution. -

Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

-

Wash combined organics with Brine, dry over

or

Workflow Visualization

Caption: Operational workflow for the low-temperature lithiation process.

Troubleshooting & Critical Process Parameters (CPPs)

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of SM | Wet THF or insufficiently dry atmosphere. | Distill THF over Na/Benzophenone or use molecular sieves. Ensure Ar lines are purged. |

| Wrong Isomer (C4 Product) | Temperature spike during addition or aging. | Ensure internal probe is submerged. Slow down |

| Decomposition / Tarry Mess | Reaction warmed too fast before quench. | Keep at -78°C for at least 30 mins after Electrophile addition. |

| Low Conversion | Old | Titrate |

Alternative Approach: Turbo Grignard

If the substrate proves highly sensitive to nucleophilic attack or if -78°C is not feasible on scale, consider using Turbo Grignard (

-

Conditions: -15°C to 0°C in THF.

-

Mechanism: Mg/Br exchange.

-

Benefit: Higher functional group tolerance and manageable temperatures, though reaction kinetics are slower than Li/Br exchange.

References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Authoritative text on organolithium handling and superbase chemistry).

- Knochel, P., et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates." Chemistry – A European Journal.

-

Gribble, G. W. (2010). Lithiation of Heterocycles. In: Heterocyclic Scaffolds II. Springer.[3] (Specific review on lithiation regioselectivity in halogenated pyridines).

-

PubChem Compound Summary. (2023). "2-Bromo-3-chloro-5-(trifluoromethyl)pyridine".[1][2][4][5][6] National Center for Biotechnology Information. (Note: Verifies the structural class and physical properties of the isomer family).

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for the "Halogen Dance" mechanism and kinetic vs. thermodynamic control).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-5-Chloro-3-(Trifluoromethyl)pyridine Manufacturer & Supplier China | CAS 887267-92-1 | Properties, Applications, Safety Data [pipzine-chem.com]

- 5. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | 75806-84-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

Introduction: The Significance of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine Derivatives

An in-depth guide to the scalable synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of synthetic strategies, detailed protocols, and critical considerations for scaling up production, ensuring scientific integrity and practical applicability.

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine and its derivatives are crucial building blocks in the synthesis of high-value chemical products, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of bromine, chlorine, and a trifluoromethyl group on the pyridine nucleus imparts unique reactivity, making it an ideal starting material for a variety of chemical transformations, including coupling reactions and functional group interconversions.[1]

The trifluoromethyl (CF3) group is of particular importance as it can significantly enhance the pharmacological and physicochemical properties of molecules.[3][4] Its strong electron-withdrawing nature, coupled with increased lipophilicity and metabolic stability, can lead to improved efficacy and bioavailability of active pharmaceutical ingredients and agrochemicals.[1] Consequently, the development of robust and scalable synthetic routes to 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine derivatives is of high interest.

However, the synthesis of these complex halogenated heterocycles is not without its challenges, especially when transitioning from laboratory to industrial scale.[5] Issues such as regioselectivity, control of exothermic reactions, and purification of the final product require careful consideration and optimization. This guide provides a detailed examination of a scalable synthetic pathway, addressing potential challenges and offering practical solutions.

Strategic Approaches to the Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines can be broadly categorized into two main strategies:

-

Introduction of the Trifluoromethyl Group onto a Pre-formed Pyridine Ring: This is a common industrial approach, often involving the halogen exchange of a trichloromethyl group.[4][6] This method is advantageous when the corresponding methyl- or trichloromethyl-pyridine is readily available.

-

Construction of the Pyridine Ring from Trifluoromethyl-Containing Precursors: This approach involves the cyclocondensation of smaller, trifluoromethyl-containing building blocks to form the pyridine ring.[4] This strategy can be useful for accessing specific substitution patterns that are difficult to achieve through direct functionalization of the pyridine ring.[4]

For the synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine, a multi-step approach starting from a pre-formed pyridine ring is often employed. The following sections detail a representative scalable synthetic route.

Detailed Protocol: A Scalable Synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

This protocol outlines a three-step synthesis starting from 2-chloro-5-methylpyridine. Each step is designed with scalability in mind, focusing on process safety, efficiency, and product purity.

Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine

The first step involves the free-radical chlorination of the methyl group of 2-chloro-5-methylpyridine to form the corresponding trichloromethyl derivative.

-

Reaction Scheme:

-

2-chloro-5-methylpyridine + 3 Cl2 → 2-chloro-5-(trichloromethyl)pyridine + 3 HCl

-

-

Key Considerations:

-

This reaction is typically initiated by UV light or a radical initiator.

-

The reaction is highly exothermic and releases HCl gas, requiring a robust reactor system with efficient heat exchange and a gas scrubber.

-

Careful control of the chlorine feed is necessary to prevent over-chlorination of the pyridine ring.

-

| Reagents and Solvents | Molar Ratio | Key Parameters |

| 2-chloro-5-methylpyridine | 1.0 | Temperature: 60-80 °C |

| Chlorine (gas) | 3.0-3.3 | UV initiation |

| Inert Solvent (e.g., CCl4) | - | Pressure: Atmospheric |

-

Detailed Procedure:

-

Charge a suitable reactor with 2-chloro-5-methylpyridine and an inert solvent like carbon tetrachloride.

-

Heat the mixture to 60-80 °C under an inert atmosphere.

-

Initiate the reaction with a UV lamp.

-

Introduce chlorine gas at a controlled rate, monitoring the reaction progress by GC to follow the disappearance of the starting material and the formation of mono-, di-, and tri-chlorinated intermediates.

-

Once the conversion to 2-chloro-5-(trichloromethyl)pyridine is complete, stop the chlorine feed and the UV initiation.

-

Purge the reactor with nitrogen to remove any residual chlorine and HCl.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Fluorination to 2-chloro-3-(trifluoromethyl)pyridine

This step involves a halogen exchange reaction, replacing the chlorine atoms of the trichloromethyl group with fluorine using anhydrous hydrogen fluoride (HF).

-

Reaction Scheme:

-

2-chloro-5-(trichloromethyl)pyridine + 3 HF → 2-chloro-3-(trifluoromethyl)pyridine + 3 HCl

-

-

Key Considerations:

| Reagents and Catalysts | Molar Ratio | Key Parameters |

| 2-chloro-5-(trichloromethyl)pyridine | 1.0 | Temperature: 150-250 °C |

| Anhydrous Hydrogen Fluoride (HF) | > 3.0 | Pressure: 5-1200 psig |

| Metal Halide Catalyst (e.g., FeCl3) | 1-10 mol% | Reaction Time: 1-100 hours |

-

Detailed Procedure:

-

Charge a pressure reactor with 2-chloro-5-(trichloromethyl)pyridine and the metal halide catalyst.

-

Seal the reactor and evacuate it.

-

Introduce anhydrous HF into the reactor.

-

Heat the mixture to the desired temperature, and the pressure will increase.[7]

-

Maintain the reaction at temperature and pressure until the reaction is complete, as monitored by GC analysis of samples taken from the reactor.[7]

-

After cooling the reactor, carefully vent the excess HF and HCl to a scrubber.

-

The crude product is then isolated and purified by distillation.[7]

-

Step 3: Bromination to 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

The final step is the regioselective bromination of the 2-chloro-3-(trifluoromethyl)pyridine intermediate. The trifluoromethyl group is a meta-director, and the chlorine is an ortho-, para-director. The bromine will be directed to the 5-position.

-

Reaction Scheme:

-

2-chloro-3-(trifluoromethyl)pyridine + Br2 → 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine + HBr

-

-

Key Considerations:

| Reagents and Solvents | Molar Ratio | Key Parameters |

| 2-chloro-3-(trifluoromethyl)pyridine | 1.0 | Temperature: 20-90 °C |

| Brominating Agent (e.g., Br2, NBS) | 1.0-1.2 | Reaction Time: 2-6 hours |

| Solvent (e.g., H2SO4, CH3CN) | - | - |

-

Detailed Procedure:

-

Charge the reactor with 2-chloro-3-(trifluoromethyl)pyridine and a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the mixture to the desired temperature.

-

Slowly add the brominating agent (e.g., liquid bromine) to the reaction mixture, maintaining strict temperature control.

-

After the addition is complete, allow the reaction to proceed until completion, monitored by HPLC or GC.

-

Quench the reaction by carefully adding it to a mixture of ice and water.

-

Neutralize the mixture with a base (e.g., NaOH solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by crystallization or vacuum distillation.

-

Scale-Up Considerations and Troubleshooting

Transitioning from a laboratory-scale synthesis to pilot or industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

-

Heat Management: Exothermic reactions, such as chlorination and bromination, can lead to localized overheating in large reactors, promoting side reactions and reducing yield.[5] Implementing an efficient cooling system and considering a semi-batch process with controlled reagent addition are crucial for managing the heat generated.[5]

-

Mixing Efficiency: Inadequate agitation in large reactors can result in localized high concentrations of reactants, leading to the formation of over-halogenated byproducts.[5] Ensuring the reactor's stirring mechanism is sufficient for the reaction volume and using baffles can improve mixing.[5]

-

Reagent Addition Rate: The rate of addition of reactive reagents like chlorine and bromine is critical.[5] A slow, controlled addition is recommended to maintain control over the reaction and prevent temperature excursions.[5]

-

Impurity Profile: The formation of impurities, such as di-brominated species, can be a significant issue at scale.[5] Careful control of stoichiometry and reaction conditions, along with in-process monitoring, can help minimize their formation.

-

Materials of Construction: The use of corrosive reagents like HCl, HF, and bromine requires careful selection of reactor materials to prevent corrosion and ensure the integrity of the equipment.

Analytical Characterization

The identity and purity of the intermediates and the final product, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine, should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure and substitution pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and reaction monitoring.

-

Elemental Analysis: To confirm the elemental composition of the final product.

Visualizing the Synthesis

Overall Synthetic Workflow

Caption: Workflow for the scale-up synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine.

Mechanism of Electrophilic Bromination

Caption: Simplified mechanism of the electrophilic bromination of 2-chloro-3-(trifluoromethyl)pyridine.

Safety Considerations

The synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10]

-

Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of toxic vapors and gases.[11][12]

-

Handling of Corrosive and Toxic Reagents:

-

Pyridine and its derivatives: Can be irritating to the skin, eyes, and respiratory system.[11][13] Avoid contact and inhalation.[11][14]

-

Bromine: Is highly corrosive and toxic. Handle with extreme care in a fume hood.

-

Anhydrous HF: Is extremely corrosive and can cause severe burns that may not be immediately painful. Use specialized equipment and have calcium gluconate gel readily available as an antidote for skin exposure.

-

-

Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. All personnel should be trained in emergency procedures.

Conclusion

The scale-up synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine derivatives is a challenging yet essential process for the pharmaceutical and agrochemical industries. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and a strong emphasis on process safety are paramount for a successful and efficient large-scale production. By addressing the key challenges of heat management, mixing, and impurity control, it is possible to develop a robust and reproducible synthetic route to these valuable chemical intermediates. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of scaling up the synthesis of this important class of compounds.

References

- Benchchem. Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)aniline Derivatives. Technical Support Center.

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide.

- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.

- Google Patents. Preparation of (trifluoromethyl)pyridines. US4650875A.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. CN107954924A.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Success: Utilizing 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine in Chemical Manufacturing.

- European Patent Office. Preparation of \trifluoromethyl\pyridines. EP 0110690 A1.

- Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. C6H2BrClF3N. CID 2736237.

- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Macmillan Group - Princeton University. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.

- NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.

- Carl ROTH. Safety Data Sheet: Pyridine.

- MDPI. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent.

- PubMed. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.

- PMC. Catalysis for Fluorination and Trifluoromethylation.

- Fisher Scientific. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g.

- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

- Fisher Scientific. 3-(Bromomethyl)pyridine hydrobromide - SAFETY DATA SHEET.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 9. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

reaction conditions for Stille coupling with 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Application Note: Regioselective Stille Cross-Coupling of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Executive Summary

This guide details the optimization and execution of Stille cross-coupling reactions utilizing 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (Structure 1 ). This scaffold is a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of the trifluoromethyl (

This protocol prioritizes site-selectivity (C2 vs. C5) and reaction efficiency (overcoming steric hindrance). It includes a validated strategy for the removal of toxic organotin residues to meet pharmaceutical impurity guidelines.

Substrate Analysis & Mechanistic Insight

To design a self-validating protocol, one must understand the electronic and steric landscape of the substrate.

-

Electronic Activation (C2-Br): The C2 position is activated for oxidative addition due to its proximity to the pyridine nitrogen (inductive effect) and the strong electron-withdrawing nature of the ortho-

group. The C-Br bond is significantly weaker than the C-Cl bond, theoretically allowing exclusive C2 functionalization. -

Steric Hindrance (C3-

): The Van der Waals radius of a -

Competing Site (C5-Cl): While less reactive, the C5-Cl bond can undergo oxidative addition at temperatures exceeding 100°C or with highly active catalysts (e.g., bulky biaryl phosphines), leading to polymerization or bis-coupling.

Figure 1: Reactivity & Selectivity Map

Caption: Electronic and steric analysis of the substrate determining reaction trajectory.

Critical Reaction Parameters

Catalyst Selection[1]

-

Standard:

is the baseline catalyst. However, the bulky -

High Performance: For difficult couplings,

or-

Note on

: While highly effective for "Farina" conditions, arsenic is toxic. Use only if phosphine ligands fail.

-

The "Copper Effect" (Liebeskind-Stille)

Due to the steric bulk of the

Solvent & Temperature

-

Solvent: 1,4-Dioxane or DMF. DMF promotes faster rates due to its polarity (stabilizing the polar transition state of transmetallation), but Dioxane is easier to remove.

-

Temperature: Maintain 60°C – 80°C . Do not exceed 90°C to prevent activation of the C5-chloride.

Experimental Protocols

Protocol A: Standard Conditions (Aryl/Heteroaryl Stannanes)

Use this for reactive stannanes (e.g., tributyl(phenyl)stannane).

Reagents:

-

Substrate: 1.0 equiv

-

Organostannane (

): 1.1 equiv -

Catalyst:

(5 mol%)[1] -

Additive: CuI (10 mol%)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

-

Inerting: Charge a reaction vial with the substrate,

, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes.-

Why: Pd(0) is oxygen-sensitive. Oxidation leads to inactive Pd-black precipitation.

-

-

Addition: Add degassed 1,4-Dioxane via syringe, followed by the organostannane.

-

Heating: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC/UPLC.

-

Checkpoint: Look for the disappearance of the starting bromide. If C5-Cl coupling is observed (>5%), lower temperature to 60°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with KF solution (see Section 5).

Protocol B: "Difficult" Conditions (Sterically Hindered/Vinyl Stannanes)

Use this if Protocol A fails or if the stannane is electron-poor.

Reagents:

-

Substrate: 1.0 equiv

-

Organostannane: 1.2 equiv

-

Catalyst:

(5 mol%) -

Additive: CuI (20 mol%) + CsF (2.0 equiv)

-

Solvent: DMF (anhydrous)

Mechanism: Fluoride activates the organostannane by forming a hypervalent pentacoordinate silicate-like species (

Purification & Tin Removal Strategy (Critical)

Organotin byproducts (

The Potassium Fluoride (KF) Polymerization Method:

-

Quench: After the reaction, dilute the mixture with Diethyl Ether or EtOAc.

-

Treatment: Add an aqueous solution of saturated KF (or 1M KF) and stir vigorously for 30 minutes.

-

Chemistry:

. Tributyltin fluoride is an insoluble polymeric solid.

-

-

Filtration: Filter the biphasic mixture through a pad of Celite. The white solid (tin fluoride) is retained on the Celite.

-

Separation: Separate the organic layer, dry over

, and concentrate. -

Polishing: If tin residues persist (check via NMR around 0-1 ppm), dissolve the crude in Acetonitrile and wash with Hexanes (tin partitions into hexanes; polar product stays in MeCN).

Troubleshooting & Optimization Workflow

Figure 2: Decision Tree for Reaction Optimization

Caption: Logical workflow for troubleshooting low yields or poor selectivity.

References

-

Stille Coupling Review: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.

-

Copper Effect (Liebeskind-Stille): Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[1] On the nature of the "copper effect" in the Stille cross-coupling. Journal of Organic Chemistry, 59(20), 5905-5911.

-

Fluoride Activation: Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[2] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136.

-

Tin Removal Guidelines: Eilers, M., et al. (2020). An efficient method for removing organotin impurities. (General Reference on KF/Silica methods).

-

Selectivity in Polyhalogenated Pyridines: Handy, C. J., & Zhang, Y. (2006). Regioselective cross-coupling of 2,5-dibromopyridine. (Mechanistic parallel for C2 vs C5 selectivity).

Sources

Application Notes and Protocols for the Functionalization of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Introduction: A Versatile Scaffold for Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic design of molecular building blocks is paramount. Among these, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 75806-84-7) has emerged as a highly valuable and versatile intermediate.[1][2][3] Its utility stems from a unique confluence of structural features: an electron-deficient pyridine core, a potent electron-withdrawing trifluoromethyl group, and two distinct halogen atoms—bromine and chlorine—at the C2 and C5 positions, respectively.[1][4] This arrangement provides multiple, orthogonally reactive sites, enabling chemists to perform selective and sequential modifications to build complex molecular architectures.[4]

The trifluoromethyl group is a particularly prized substituent in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][4] The strategic placement of bromine and chlorine atoms offers a handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and directed metalations.

This guide provides an in-depth exploration of the key strategies for the functionalization of the 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine ring. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of different methodologies to empower researchers in their synthetic endeavors.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the selective functionalization of this scaffold. A crucial principle governing these reactions is the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond at the C2 position is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the more robust carbon-chlorine bond at the C5 position. This reactivity difference is the cornerstone of regioselective functionalization, allowing for initial modification at the C2 position while leaving the C5-chloro group intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally robust method for creating carbon-carbon bonds between aryl or vinyl groups. It is widely employed to synthesize biaryl compounds, which are prevalent motifs in pharmaceuticals and liquid crystals.

Causality of Experimental Design: The success of a Suzuki coupling hinges on the careful selection of the palladium source, ligand, base, and solvent system.

-

Catalyst/Ligand: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. Phosphine ligands (e.g., triphenylphosphine, PPh₃) or N-heterocyclic carbenes (NHCs) are essential to stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate the catalytic cycle.

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[5]

Workflow for Selective Suzuki-Miyaura Coupling at the C2-Position

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-chloro-3-(trifluoromethyl)pyridine

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 mmol, 260 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.5 mmol, 265 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-90 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 75-85 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[6] This reaction is indispensable for introducing alkynyl functionalities, which are versatile handles for further transformations or key components of bioactive molecules and materials.

Causality of Experimental Design: The Sonogashira reaction employs a dual catalytic system.

-

Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species facilitates the oxidative addition to the C-Br bond.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center.[7]

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. It often serves as the solvent as well.

Workflow for Selective Sonogashira Coupling at the C2-Position

Caption: Sonogashira Coupling Workflow.

Detailed Protocol: Synthesis of 2-(Phenylethynyl)-5-chloro-3-(trifluoromethyl)pyridine

-

Reaction Setup: To a Schlenk tube, add 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 mmol, 260 mg), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).

-

Solvent and Reagents: Evacuate and backfill the tube with argon three times. Add degassed triethylamine (10 mL) followed by phenylacetylene (1.1 mmol, 112 mg, 121 µL).

-

Reaction: Stir the mixture at 60 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the product.

| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp (°C) | Typical Yield (%) |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | 50 | 90-98 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | RT | 85-95 |

| Propargyl alcohol | Pd(OAc)₂/XPhos (2) | CuI (5) | Et₃N | 40 | 80-90 |

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the powerful inductive effect of the C3-trifluoromethyl group, renders the halo-substituents susceptible to nucleophilic aromatic substitution (SNAr).[8] This reaction provides a direct, metal-free pathway to introduce heteroatom nucleophiles.

Mechanism and Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide leaving group restores aromaticity. Both the C2 and C5 positions are activated towards nucleophilic attack. The outcome is often dictated by a combination of factors:

-

Leaving Group Ability: Bromide is a better leaving group than chloride, which might favor substitution at C2.

-

Steric Hindrance: The C2 position is more sterically hindered due to the adjacent C3-CF₃ group, which could favor attack at C5.

-

Reaction Conditions: The choice of nucleophile, solvent, and temperature can influence the regioselectivity.

Workflow for SNAr with a Thiol Nucleophile

Caption: SNAr Reaction Workflow.

Detailed Protocol: Synthesis of 5-Chloro-2-(phenylthio)-3-(trifluoromethyl)pyridine

-

Reaction Setup: In a sealed tube, combine 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 mmol, 260 mg), thiophenol (1.1 mmol, 121 mg, 113 µL), and potassium carbonate (1.5 mmol, 207 mg).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

-

Reaction: Seal the tube and heat the mixture at 100 °C for 8 hours. Monitor the reaction by LC-MS.

-

Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL). Extract the product with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the desired thioether.

Part 3: Directed Ortho-Metalation (DoM): Functionalizing the C4-Position

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[9] For the 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine scaffold, the most acidic proton is at the C4 position, flanked by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. This allows for selective deprotonation using a strong, non-nucleophilic base, followed by quenching with an electrophile to introduce a new substituent exclusively at C4.

Causality of Experimental Design:

-

Base: Strong, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are essential.[10] They are strong enough to deprotonate the C4 position but are too bulky to add as nucleophiles to the pyridine ring, which is a common side reaction with smaller alkyllithium reagents.[9][10]

-

Temperature: These reactions must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the highly reactive lithiated intermediate and to control the selectivity of the deprotonation.

Workflow for Directed Ortho-Metalation and Electrophilic Quench

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-Chloro-3-(Trifluoromethyl)pyridine Manufacturer & Supplier China | CAS 887267-92-1 | Properties, Applications, Safety Data [pipzine-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. m.youtube.com [m.youtube.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. uwindsor.ca [uwindsor.ca]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

The following technical guide addresses the purification of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine , a highly functionalized pyridine intermediate often used in the synthesis of agrochemicals and pharmaceuticals.

Important Isomer Clarification

Critical Note: There is frequent confusion between two regioisomers in commercial databases:

-

Target Molecule: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (The specific isomer requested).

-

Common Isomer: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7).[1][2][3][4]

-

Implication: While their physical properties are similar (both are lipophilic, low-melting solids or oils), their synthetic impurities differ. This guide focuses on the 2-Br-5-Cl-3-CF3 isomer, typically synthesized via Sandmeyer reaction from 2-amino-5-chloro-3-(trifluoromethyl)pyridine.

Module 1: Impurity Profiling & Reaction Context

Before initiating purification, you must identify the "Enemy Profile" of your crude mixture. For this specific scaffold, impurities are dictated by the synthesis route (likely Sandmeyer Diazotization).

| Impurity Type | Origin | Chemical Behavior | Removal Strategy |

| 2-Hydroxy-5-chloro-3-(trifluoromethyl)pyridine | Hydrolysis of diazonium intermediate (Side reaction with water). | Acidic (Pyridone tautomer). | Base Extraction: Wash organic phase with 1M NaOH or Na₂CO₃. |

| 2-Amino-5-chloro-3-(trifluoromethyl)pyridine | Unreacted starting material. | Weakly Basic (pKa ~2-3 due to EWGs). | Acid Wash: Wash with 2M HCl (Standard acid wash may fail if amine is too electron-deficient; chromatography is preferred). |

| 3-Chloro-5-(trifluoromethyl)pyridine | Proto-dehalogenation (Diazonium reduction). | Neutral, highly lipophilic. | Distillation / Chromatography: Hard to separate; requires high plate count. |

| Copper Salts | Catalyst residues (CuBr/CuBr₂). | Inorganic, Lewis Acidic.[5] | Chelation/Filtration: Aqueous NH₄OH wash or Celite filtration. |

Module 2: Primary Isolation (The Work-Up)

Objective: Stabilize the crude and remove bulk inorganic contaminants. Causality: The 2-bromo-pyridine moiety is electron-deficient. Prolonged exposure to strong nucleophiles (like hydroxide) during workup can lead to hydrolysis at the 2-position. Speed and temperature control are vital.

Step-by-Step Protocol: Quench & Extraction

-

Quenching: Pour the reaction mixture onto crushed ice/water. Do not add water to the reaction; the exotherm can decompose the diazonium species if still present.

-

Copper Removal (Crucial):

-

If the aqueous layer is blue/green (Copper salts), add 25% Ammonium Hydroxide (NH₄OH) until the pH is ~9. This forms water-soluble copper-amine complexes

. -

Alternative: If the emulsion is stubborn, filter the biphasic mixture through a pad of Celite to remove colloidal copper.

-

-

Extraction:

-

Extract 3x with Dichloromethane (DCM) or MTBE . Avoid Ethyl Acetate if possible, as it can trap water and copper salts.

-

-

Chemical Washing (The "pKa Swing"):

-

Acid Wash: Wash combined organics with 1M HCl (removes residual anilines/pyridyl amines).

-

Base Wash: Wash with saturated NaHCO₃ or 1M NaOH (removes the 2-hydroxy pyridone byproduct). Caution: Keep contact time short (<10 min) and cold (0°C) to prevent product hydrolysis.

-

-